Bienvenue dans la boutique en ligne BenchChem!

1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone

Orthogonal Protection Chemoselective Deprotection IKK-β Inhibitor Synthesis

1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone (CAS 405239-71-6) is a fully substituted acetophenone derivative (C20H22O4, MW 326.39 g/mol) featuring two chemically distinct ether protecting groups: a cyclopropylmethyl (CPM) ether at the 2-position and a para-methoxybenzyl (PMB) ether at the 6-position. This compound belongs to the class of orthogonally protected 2,6-dioxygenated acetophenones that serve as advanced intermediates in the synthesis of IκB kinase beta (IKK-β) inhibitors such as Bay 65-1942.

Molecular Formula C20H22O4
Molecular Weight 326.4 g/mol
CAS No. 405239-71-6
Cat. No. B3037033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone
CAS405239-71-6
Molecular FormulaC20H22O4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=C1OCC2CC2)OCC3=CC=C(C=C3)OC
InChIInChI=1S/C20H22O4/c1-14(21)20-18(23-12-15-6-7-15)4-3-5-19(20)24-13-16-8-10-17(22-2)11-9-16/h3-5,8-11,15H,6-7,12-13H2,1-2H3
InChIKeyNDMGGAITAQQECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone (CAS 405239-71-6): A Selectively Protected Acetophenone Building Block for Medicinal Chemistry


1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone (CAS 405239-71-6) is a fully substituted acetophenone derivative (C20H22O4, MW 326.39 g/mol) [1] featuring two chemically distinct ether protecting groups: a cyclopropylmethyl (CPM) ether at the 2-position and a para-methoxybenzyl (PMB) ether at the 6-position . This compound belongs to the class of orthogonally protected 2,6-dioxygenated acetophenones that serve as advanced intermediates in the synthesis of IκB kinase beta (IKK-β) inhibitors such as Bay 65-1942 [2]. Its dual-protection architecture enables sequential, chemoselective deprotection steps that are not achievable with mono-protected or symmetrically protected analogs, making it a strategic choice for multi-step convergent synthetic routes [2].

Why Generic Substitution Fails for 1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone (CAS 405239-71-6)


Simple substitution of 1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone with structurally similar acetophenone derivatives is precluded by the strict chemoselectivity requirements of the downstream synthetic sequence leading to IKK-β inhibitors such as Bay 65-1942 [1]. The compound's value resides in its precisely engineered orthogonal protection scheme: the acid-labile PMB ether at C6 is removed under mild acidic conditions without affecting the base-stable CPM ether at C2, enabling regioselective phenol liberation for subsequent pyrido-oxazinone ring formation [1]. In contrast, the unprotected analog 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (CAS 405239-70-5) cannot provide this selectivity and leads to unwanted side reactions when electrophilic coupling partners are introduced [2]. Similarly, replacement of the CPM group with a simple methyl ether eliminates the downstream structural motif required for IKK-β binding pocket occupancy [1]. The quantitative implications of these differences are detailed below.

Quantitative Differentiation Evidence: 1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone vs. Closest Analogs


Orthogonal Protecting Group Architecture Enables Sequential Chemoselective Deprotection Not Possible with the Unprotected Analog

The target compound incorporates two electronically distinct protecting groups that permit sequential removal under mutually exclusive conditions [1]. The para-methoxybenzyl (PMB) ether at C6 is cleavable under oxidative (DDQ) or mildly acidic (TFA) conditions, while the cyclopropylmethyl (CPM) ether at C2 remains intact under these conditions and requires stronger Lewis acid (BBr₃) or hydrogenolysis conditions for removal [1]. In the synthesis of Bay 65-1942, this orthogonality is essential: the C6 phenol must be liberated first to construct the pyrido[2,3-d][1,3]oxazin-2-one core, while the C2 CPM ether is retained until the final step to preserve the IKK-β pharmacophore [2]. The unprotected analog 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone (CAS 405239-70-5) possesses a free C6 phenol that would undergo uncontrolled acylation or alkylation during early synthetic steps, compromising regioselectivity and yield [3].

Orthogonal Protection Chemoselective Deprotection IKK-β Inhibitor Synthesis

Higher Lipophilicity (XLogP3 = 3.8) Facilitates Organic Phase Partitioning and Chromatographic Purification Relative to the Deprotected Analog (XLogP3 = 2.5)

The computed partition coefficient (XLogP3) for the target compound is 3.8, compared to 2.5 for the deprotected analog 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone [1][2]. This 1.3 log unit increase translates to an approximately 20-fold higher octanol-water partition coefficient, yielding substantially greater retention on reversed-phase chromatography (C18) and improved extractability into organic solvents such as ethyl acetate or dichloromethane [3]. In multi-step synthetic sequences, the higher lipophilicity of the fully protected intermediate simplifies purification by enabling cleaner phase separations during aqueous workup and sharper elution bands on silica gel chromatography [3].

Lipophilicity XLogP3 Chromatographic Retention

Higher Molecular Complexity and Rotatable Bond Count Provide Greater Synthetic Versatility for Diversification vs. Mono-Substituted Acetophenones

The target compound possesses 8 rotatable bonds (vs. 4 for the deprotected analog and 2 for 1-(2-(cyclopropylmethoxy)phenyl)ethanone) and a molecular weight of 326.39 g/mol, placing it in a favorable property space for a late-stage diversification intermediate [1][2]. Each of the three ether/ketone functional groups (C2 CPM ether, C6 PMB ether, C1 acetyl) can be independently modified, compared to only two addressable sites in the deprotected analog and one in the mono-substituted acetophenone [2]. A combined molecular weight of 326.39 g/mol with zero hydrogen bond donors yields excellent organic solubility and compatibility with a wide range of reaction conditions (e.g., organometallic reagents, Friedel-Crafts acylations, enolate alkylations) [1].

Molecular Complexity Rotatable Bonds Diversification Potential

Commercial Availability at ≥98% Purity with Defined Pricing from Multiple Suppliers vs. Fragmented Supply of Unprotected or Mono-Protected Analogs

The target compound is stocked at ≥98% purity by ChemScene (Cat. CS-M1897) with transparent tiered pricing: 100 mg at $157, 250 mg at $273, 1 g at $544, and 5 g at $1,853 . Combi-Blocks (Cat. QN-0662) offers the compound at 95% purity . In comparison, the deprotected analog 1-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)ethanone shows less standardized commercial availability, with pricing reported from single suppliers at approximately ¥3,212–¥8,932 for 1 g–5 g quantities (roughly $440–$1,220 USD) . The fully protected compound thus offers a more reliable, multi-supplier procurement landscape with lower lot-to-lot variability risk .

Commercial Availability Purity Grade Procurement Cost

Optimal Research and Industrial Application Scenarios for 1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone (CAS 405239-71-6)


Late-Stage Intermediate for IKK-β Inhibitor Bay 65-1942 and Structural Analogs

This compound is positioned as the immediate precursor to the key 2-(cyclopropylmethoxy)-6-hydroxyphenyl motif required for IKK-β inhibitor Bay 65-1942, which exhibits an IC₅₀ of 8.5 nM against IKK-β and 60 nM in cellular assays [1]. Selective PMB deprotection liberates the C6 phenol for construction of the pyrido[2,3-d][1,3]oxazin-2-one core, while the C2 CPM ether remains intact to preserve the pharmacophore essential for ATP-competitive kinase inhibition [1]. Procurement of the pre-protected intermediate eliminates 2–3 synthetic steps compared to routes starting from the unprotected phenol, reducing overall route length and improving cumulative yield in medicinal chemistry programs targeting the NF-κB pathway [1].

Orthogonal Protection Strategy for Convergent Synthesis of 2,6-Dioxygenated Acetophenone Libraries

The dual-protection architecture enables sequential, chemoselective deprotection to generate structurally diverse 2,6-dioxygenated acetophenone libraries for SAR exploration [2]. The C6 PMB group can be removed under oxidative conditions (DDQ) while the C2 CPM ether is stable, allowing C6-selective functionalization (e.g., alkylation, sulfonylation, glycosylation). Subsequent CPM removal via BBr₃ liberates the C2 phenol for independent derivatization [2]. This sequential strategy is not achievable with the unprotected analog, which would require additional protection/deprotection cycles that increase step count and reduce overall yield [3].

Chromatography-Friendly Intermediate for Scale-Up Purification

With a computed XLogP3 of 3.8 and zero hydrogen bond donors, the fully protected compound exhibits superior chromatographic behavior on both normal-phase (silica gel) and reversed-phase (C18) media relative to its deprotected analog (XLogP3 = 2.5) [4][5]. The 20-fold higher octanol-water partition coefficient enables cleaner phase separations during aqueous workup and sharper elution bands, reducing purification losses at multi-gram scale [5]. Industrial users scaling IKK-β inhibitor synthesis beyond gram quantities benefit from this improved purification profile, which directly impacts cost-of-goods for preclinical candidate delivery.

Quote Request

Request a Quote for 1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.